molecular formula C20H24N2O2 B4021650 N,N'-bis(1-phenylethyl)butanediamide

N,N'-bis(1-phenylethyl)butanediamide

Cat. No.: B4021650
M. Wt: 324.4 g/mol
InChI Key: ZIOLALPBWHSEBJ-UHFFFAOYSA-N
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Description

N,N’-bis(1-phenylethyl)butanediamide is a chemical compound with the molecular formula C20H24N2O2 It is characterized by the presence of two phenylethyl groups attached to a butanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1-phenylethyl)butanediamide typically involves the reaction of butanediamide with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(1-phenylethyl)butanediamide may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1-phenylethyl)butanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N,N’-bis(1-phenylethyl)butanediamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of N,N’-bis(1-phenylethyl)butanediamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

N,N’-bis(1-phenylethyl)butanediamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-bis(1-phenylethyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(1-phenylethyl)butanediamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields .

Properties

IUPAC Name

N,N'-bis(1-phenylethyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15(17-9-5-3-6-10-17)21-19(23)13-14-20(24)22-16(2)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOLALPBWHSEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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